molecular formula C12H12N2O6 B1671974 GMBS CAS No. 80307-12-6

GMBS

Cat. No.: B1671974
CAS No.: 80307-12-6
M. Wt: 280.23 g/mol
InChI Key: PVGATNRYUYNBHO-UHFFFAOYSA-N
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Description

GMBS is a heterobifunctional cross-linking reagent that contains both NHS-ester and maleimide reactive groups. This compound is widely used in biochemical and biotechnological applications due to its ability to form stable covalent bonds with primary amines and sulfhydryl groups .

Mechanism of Action

Target of Action

GMBS, also known as N-(gamma-Maleimidobutyryloxy)succinimide or 4-Maleimidobutyric acid N-succinimidyl ester, is a heterobifunctional crosslinker . Its primary targets are amino and sulfhydryl groups . These groups are commonly found in proteins, making this compound a valuable tool in protein analysis and modification .

Mode of Action

This compound contains two reactive groups: an NHS ester and a maleimide . The NHS ester end of this compound reacts with primary amines at pH 7-9 to form stable amide bonds . On the other hand, the maleimide end reacts with sulfhydryl (-SH) groups at pH 6.5-7.5, forming stable thioether linkages . This dual reactivity allows this compound to crosslink molecules containing both amino and sulfhydryl groups .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the proteins it crosslinks. For instance, in a study of an R848-conjugated influenza vaccine, this compound was used as a crosslinker . The choice of this compound as a crosslinker was found to alter signaling through the NF-κB pathway in human monocyte-derived dendritic cells .

Pharmacokinetics

It’s important to note that this compound iswater-insoluble . It must be dissolved in an organic solvent such as DMF or DMSO prior to use . This property could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound action is the formation of stable crosslinks between molecules containing amino and sulfhydryl groups . This can be used to study protein folding and map the interfaces between interacting proteins . In the context of vaccine development, this compound-induced crosslinking has been shown to increase proinflammatory cytokine production and maturation when used to stimulate certain cell types .

Action Environment

The action of this compound is influenced by the pH of the environment. The NHS ester end of this compound reacts with primary amines at pH 7-9, while the maleimide end reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the efficacy of this compound as a crosslinker can be influenced by the pH of the solution it is used in. Additionally, this compound is water-insoluble and must be dissolved in an organic solvent prior to use, which could also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

GMBS is synthesized through a reaction between maleimidobutyric acid and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

GMBS is unique due to its dual reactivity towards both amines and sulfhydryl groups. Similar compounds include:

These compounds share similar reactivity but differ in their spacer arm lengths and specific applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGATNRYUYNBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230240
Record name N-(gamma-Maleimidobutyryloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80307-12-6
Record name N-(gamma-Maleimidobutyryloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(gamma-Maleimidobutyryloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Maleimidobutyric acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Succinimidyl 4-maleimidylbutyrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GNH9BK5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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